

disodium phosphonate crystal structure analysis

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Compound of Interest

Compound Name: Disodium phosphonate

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An In-depth Technical Guide to the Crystal Structure of **Disodium Phosphonate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **disodium phosphonate** (Na_2HPO_3), an inorganic compound of interest in various chemical and materials science applications. The document details the crystallographic parameters of its anhydrous and hydrated forms, outlines the experimental protocols for their determination, and presents logical workflows for analysis.

Introduction to Disodium Phosphonate

Disodium phosphonate, also known as disodium hydrogen phosphite, is an inorganic salt with the chemical formula Na_2HPO_3 .^[1] It is a derivative of phosphorous acid and contains the phosphonate anion (HPO_3^{2-}).^[1] A key structural characteristic is the tetrahedral phosphorus center.^[2] Unlike organic phosphonates, the inorganic form lacks a direct carbon-phosphorus (C-P) bond.^[2] The hydrogen atom in the anion is bonded directly to the phosphorus atom, not to an oxygen atom, and is therefore not acidic.^[1] This guide focuses on the precise atomic arrangement within the crystalline solid state of anhydrous **disodium phosphonate** and its common hydrates.

Crystal Structure of Anhydrous Disodium Phosphonate (Na_2HPO_3)

The crystal structure of anhydrous **disodium phosphonate** has been determined using high-resolution X-ray powder diffraction data.[3] The compound crystallizes in a monoclinic system.[2][4] The structure is composed of two distinct sodium-oxygen polyhedra that are interconnected through common edges and vertices, forming layers that create a three-dimensional framework.[3]

Within this framework, the sodium ions (Na^{1+}) exhibit different coordination geometries. One Na^{1+} site is bonded to six oxygen atoms in a distorted square pyramidal shape, while a second site is in a 5-coordinate geometry with five oxygen atoms.[4] The phosphite group (PHO_3) exists as a distorted tetrahedron.[4]

Table 1: Crystallographic Data for Anhydrous **Disodium Phosphonate** (Na_2HPO_3)

Parameter	Value	Reference
Crystal System	Monoclinic	[2][4]
Space Group	$P2_1/n$	[2][3]
Lattice Constant 'a'	9.6987(1) Å	[2][3]
Lattice Constant 'b'	6.9795(1) Å	[2][3]
Lattice Constant 'c'	5.0561(1) Å	[2][3]
Angle 'β'	92.37(1)°	[2][3]
Unit Cell Volume	341.97(1) Å ³	[2][3]

| Formula Units (Z) | 4 [[2][3]] |

Hydrated Crystalline Forms

Disodium phosphonate is also known to form stable crystalline hydrates, most notably a pentahydrate and a hemihydrate. The crystal structures of these hydrated forms have been investigated, revealing different symmetries and structural arrangements compared to the anhydrous salt.

Table 2: Crystallographic Data for Hydrated Forms of **Disodium Phosphonate**

Parameter	$\text{Na}_2\text{HPO}_3 \cdot 5\text{H}_2\text{O}$ (Pentahydrate)	$\text{Na}_2\text{HPO}_3 \cdot 0.5\text{H}_2\text{O}$ (Hemihydrate)
Crystal System	Orthorhombic	Rhombohedral
Space Group	Pnm2 ₁	R32, R3m, or R3m
Lattice Constant 'a'	7.190(1) Å	18.918(5) Å
Lattice Constant 'b'	6.447(1) Å	-
Lattice Constant 'c'	9.230(2) Å	-
Angle 'α'	90°	33.00(2)°
Angle 'β'	90°	-
Angle 'γ'	90°	-

| Reference [\[\[3\]](#) [\[\[3\]](#) |

The structure of the pentahydrate consists of layers of sodium-coordinating polyhedra that share edges and vertices. These layers are connected into a three-dimensional structure via hydrogen bonds involving the water molecules.[\[3\]](#)

Experimental Protocols

The determination of the crystal structure of **disodium phosphonate** and its hydrates involves synthesis followed by structural analysis, primarily using X-ray diffraction.

Synthesis and Sample Preparation

Anhydrous **Disodium Phosphonate** (Na_2HPO_3):

- Starting Material: **Disodium phosphonate** pentahydrate ($\text{Na}_2\text{HPO}_3 \cdot 5\text{H}_2\text{O}$).
- Method: Dehydration of the pentahydrate.
- Procedure: The pentahydrate is carefully heated to remove the water of crystallization. The process can be monitored using thermogravimetric analysis (TGA) and differential thermal

analysis to identify the temperatures at which dehydration events occur.[3] The final product is the anhydrous Na_2HPO_3 powder.

Single Crystals of Hydrated Forms:

- Method: Solution growth.
- Procedure: A saturated solution of **disodium phosphonate** is prepared in an appropriate solvent system (e.g., water/methanol).[5]
- Single crystals suitable for X-ray diffraction are grown by allowing the solution to stand at a controlled temperature, leading to slow evaporation or cooling. For example, single crystals of the hemihydrate have been successfully grown from solution.[3]

Crystal Structure Determination via X-ray Diffraction (XRD)

- Data Collection:
 - Technique: High-resolution X-ray powder diffraction (XRPD) is used for powdered samples like anhydrous Na_2HPO_3 . [3][6] For single crystals, a single-crystal X-ray diffractometer is employed.
 - Instrument: A modern diffractometer equipped with a suitable X-ray source (e.g., Cu K α radiation) and a detector.[7]
 - Procedure: The prepared sample (powder or single crystal) is mounted in the diffractometer. The instrument is set to scan over a specific range of 2θ angles, collecting diffraction intensity data.
- Data Processing and Structure Solution:
 - Indexing: The collected diffraction pattern is indexed to determine the unit cell parameters and crystal system.[7]
 - Structure Solution: For powder data, ab initio methods may be used. Programs like SHELXS are often employed to solve the structure using direct methods from the

extracted reflection intensities.[8]

- Structure Refinement: The initial structural model is refined against the experimental diffraction data. The Rietveld refinement method is a powerful technique for refining crystal structures from powder diffraction data.[3] This process adjusts atomic positions, lattice parameters, and other profile parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

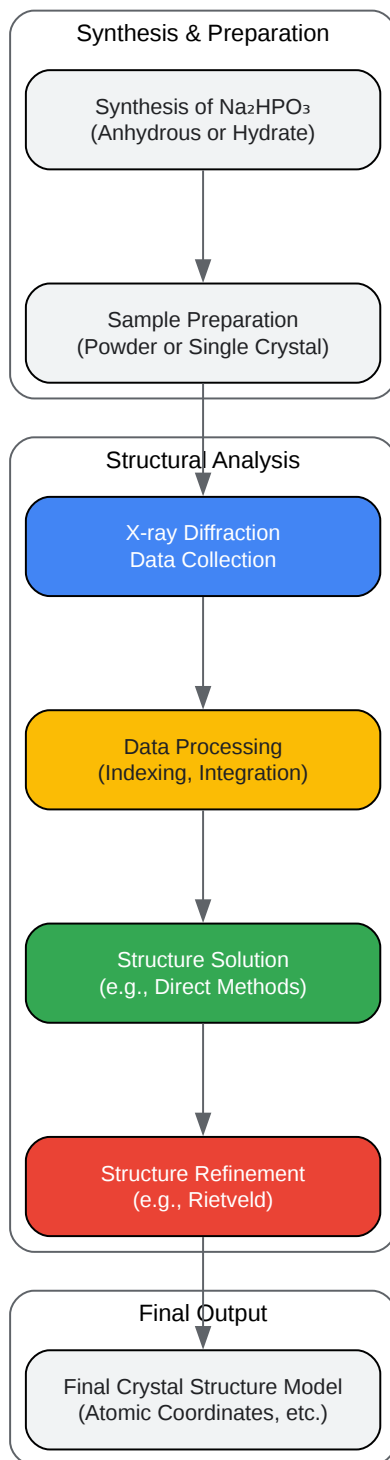
Complementary Analytical Techniques

Other methods are used to confirm the purity, composition, and chemical environment of the phosphonate.

- Thermogravimetric Analysis (TGA): Used to assess hydration states by monitoring mass loss as a function of temperature.[2]
- ^{31}P Nuclear Magnetic Resonance (NMR): Verifies the chemical environment of the phosphorus atom in the phosphonate group.[2]
- X-ray Absorption Near-Edge Structure (XANES): A spectroscopic technique that provides information about the electronic state and local coordination environment of the phosphorus atoms.[6]

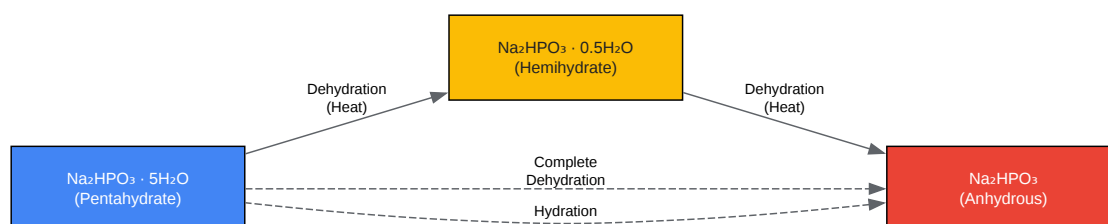
Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for crystal structure analysis and the phase relationships between the hydrated and anhydrous forms of **disodium phosphonate**.



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Caption: Workflow for Crystal Structure Determination.



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Caption: Dehydration Pathway of **Disodium Phosphonate**.

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